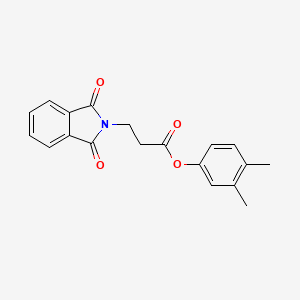
3,4-dimethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3,4-dimethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate" is a chemical compound with potential applications in various fields of chemistry and materials science. While the specific compound does not have extensive literature, related chemical frameworks, such as isoindolinone derivatives, show significance in chemical synthesis and potential biological activities.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including condensation, chlorination, and esterification reactions. For example, derivatives of propanoate have been synthesized from their corresponding acids through condensation and further esterification (Yan Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to "3,4-dimethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate" has been characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography. These methods provide detailed information about the molecular framework and atomic arrangement, contributing to a better understanding of their chemical behavior (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical properties such as reactivity and stability can be inferred from related compounds. For instance, derivatives of propanoate and isoindoline undergo various chemical reactions including cycloadditions and nucleophilic substitutions, which highlight their reactive nature and potential as intermediates in organic synthesis (D. Bevk et al., 2001).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the practical applications and handling of the chemical. Studies on similar compounds provide insights into their solid-state characteristics and thermal behavior, which are essential for materials science applications and formulation development (F. Toda et al., 1985).
Chemical Properties Analysis
The chemical behavior, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, is fundamental to the compound's applications in medicinal chemistry and material science. Related studies show how modifications in the chemical structure can significantly impact these properties, influencing their potential uses in various fields (A. Aboelmagd et al., 2021).
Applications De Recherche Scientifique
Chromatographic Analysis
Studies have utilized similar compounds for chromatographic analysis to understand the thermodynamic properties and isotherm data of various substances. For instance, research on the isotherm of 3-phenyl-1-propanol on different stationary phases highlighted the significance of corrections based on external porosities for accurate thermodynamic analyses (Guan & Guiochon, 1996).
Asymmetric Hydrogenation
The compound has been linked to the preparation of optically pure forms of related compounds through asymmetric hydrogenation, demonstrating its utility in producing enantiomerically pure substances. This process is crucial for the synthesis of pharmaceuticals and fine chemicals (O'reilly, Derwin, & Lin, 1990).
Glycoside and Glycosyl Ester Synthesis
Research has shown that related compounds facilitate the synthesis of glycosides and glycosyl esters through neighboring group participation, which is important for the stereocontrolled synthesis of complex molecules. These processes are foundational in medicinal chemistry and the development of therapeutic agents (Crich & Cai, 2007).
Photoreaction Studies
Compounds with similar structural features have been studied for their behavior in photochemical electron-transfer reactions, providing insights into the mechanisms of such reactions and their potential applications in photoredox catalysis (Mattes & Farid, 1986).
Polymorphism in Pharmaceutical Compounds
Investigations into the polymorphic forms of related compounds offer critical knowledge for pharmaceutical development, emphasizing the importance of solid-state characterization in ensuring drug stability and efficacy (Vogt, Williams, Johnson, & Copley, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,4-dimethylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-7-8-14(11-13(12)2)24-17(21)9-10-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXTXMQLVBRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)
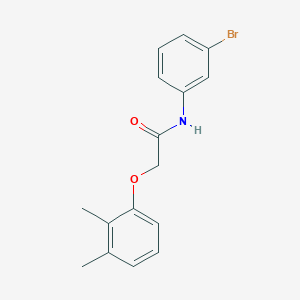
![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)
![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)
![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)
![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)

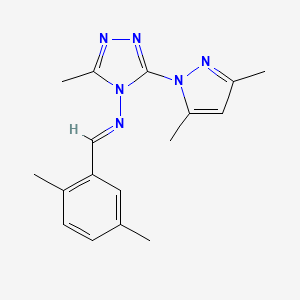
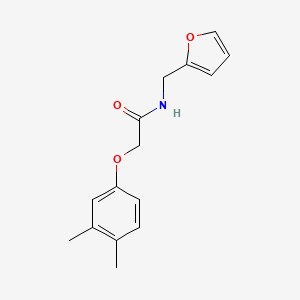
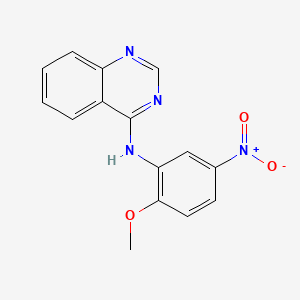
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)